

# Fenfluramine in Dravet Syndrome: A Comparative Efficacy Analysis Against Other Anti-Seizure Medications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Fenfluramine |           |
| Cat. No.:            | B1217885     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **fenfluramine**'s efficacy in treating seizures associated with Dravet syndrome against other prominent anti-seizure medications (ASMs). The analysis is based on available data from randomized controlled trials (RCTs) and network meta-analyses, with a focus on quantitative outcomes and experimental methodologies.

## **Overview of Fenfluramine's Efficacy**

Fenfluramine has demonstrated significant efficacy as an adjunctive therapy for seizures in patients with Dravet syndrome.[1][2][3] Clinical trials have shown that fenfluramine, when added to existing ASM regimens, leads to a substantial and sustained reduction in convulsive seizure frequency.[1][3] Network meta-analyses, which indirectly compare the efficacy of different treatments, suggest that fenfluramine offers superior convulsive seizure control compared to cannabidiol.[4][5][6][7] When compared with stiripentol, fenfluramine shows similar efficacy in achieving clinically meaningful (≥50%) and profound (≥75%) reductions in convulsive seizures.[8][9][10] However, some data indicate that stiripentol may be superior in achieving complete seizure freedom.[8][9][10][11]

## **Comparative Efficacy Data**



The following tables summarize the quantitative data from comparative studies, highlighting the efficacy of **fenfluramine** in relation to other ASMs.

Table 1: Network Meta-Analysis of **Fenfluramine** vs. Cannabidiol for Monthly Convulsive Seizure Frequency (MCSF) Reduction

| Treatment Group                                  | Placebo-Adjusted Mean Reduction in MCSF (95% Credible Interval) |  |
|--------------------------------------------------|-----------------------------------------------------------------|--|
| Fenfluramine 0.7 mg/kg/day (without stiripentol) | 62.3% (47.6, 72.7)                                              |  |
| Fenfluramine 0.4 mg/kg/day (with stiripentol)    | 54.0% (35.4, 67.0)                                              |  |
| Cannabidiol 20 mg/kg/day                         | 24.1% (6.8, 38.2)                                               |  |
| Cannabidiol 10 mg/kg/day                         | 29.2% (8.7, 44.8)                                               |  |

Data sourced from an indirect treatment comparison using Bayesian network meta-analysis of RCT data.[5]

Table 2: Responder Rates in Head-to-Head and Indirect Comparisons

| Outcome                               | Fenfluramine                                  | Stiripentol                                                           | Cannabidiol                                                |
|---------------------------------------|-----------------------------------------------|-----------------------------------------------------------------------|------------------------------------------------------------|
| ≥50% Reduction in Convulsive Seizures | Similar efficacy to stiripentol[8][9][10]     | Similar efficacy to fenfluramine[8][9][10]                            | Less effective than fenfluramine and stiripentol[8][9][11] |
| ≥75% Reduction in Convulsive Seizures | Similar efficacy to stiripentol[8][9][11]     | Similar efficacy to fenfluramine[8][9][11]                            | Less effective than fenfluramine and stiripentol[8][9][11] |
| 100% Seizure<br>Freedom               | Less effective than stiripentol[8][9][10][11] | Statistically superior to fenfluramine and cannabidiol[8][9][10] [11] | Less effective than stiripentol[8][9][11]                  |

Findings are based on network meta-analyses of RCT data.



Table 3: Efficacy Data from Placebo-Controlled Fenfluramine Trials

| Study (Fenfluramine Dose)               | Median Reduction in Seizure Frequency | Responder Rate (≥50% reduction)  |
|-----------------------------------------|---------------------------------------|----------------------------------|
| Lagae et al., 2019 (0.7<br>mg/kg/day)   | 74.9%                                 | Not explicitly stated in summary |
| Lagae et al., 2019 (0.2<br>mg/kg/day)   | 42.3%                                 | Not explicitly stated in summary |
| Nabbout et al., 2020 (with stiripentol) | 54.0% greater reduction than placebo  | 53.5%                            |

These studies demonstrate a dose-dependent effect of fenfluramine.[2][12][13]

# **Experimental Protocols**

The efficacy data presented are derived from rigorous, double-blind, placebo-controlled randomized clinical trials. Key aspects of the methodologies are outlined below.

# General Clinical Trial Design for Fenfluramine in Dravet Syndrome





Click to download full resolution via product page

**Caption:** A generalized workflow for **fenfluramine** Phase 3 clinical trials in Dravet syndrome.

Key Methodological Details:

Patient Population: Participants are typically children and young adults (ages 2-18) with a
confirmed diagnosis of Dravet syndrome who experience frequent convulsive seizures
despite treatment with one or more existing ASMs.[2][12][13]



- Study Design: The studies are generally randomized, double-blind, placebo-controlled, and parallel-group trials.[2][13]
- Baseline Period: A baseline observation period (typically 6 weeks) is used to establish the monthly convulsive seizure frequency (MCSF) for each patient before randomization.[13]
- Treatment Arms: Patients are randomized to receive either a placebo or a specific dose of fenfluramine (e.g., 0.2 mg/kg/day or 0.7 mg/kg/day) as an add-on to their current antiseizure medication regimen.[12][13] Some trials have specifically investigated the use of fenfluramine in patients already receiving stiripentol.[14]
- Primary Endpoint: The primary efficacy endpoint is typically the percent change in mean monthly convulsive seizure frequency from baseline compared between the **fenfluramine** and placebo groups.[13]
- Secondary Endpoints: Secondary endpoints often include the proportion of patients who
  achieve a specific level of seizure reduction (e.g., ≥50% or ≥75%), the longest seizure-free
  interval, and improvements in daily executive functioning.[1][15]

# **Mechanism of Action: Signaling Pathways**

**Fenfluramine**'s anti-seizure effect is believed to be mediated through its activity in the serotonergic system and its modulation of the sigma-1 receptor.[1][3][16]





Click to download full resolution via product page

**Caption:** Proposed mechanism of action for **fenfluramine** in seizure reduction.

### Conclusion

Fenfluramine is a highly effective adjunctive treatment for reducing convulsive seizure frequency in patients with Dravet syndrome.[2] Comparative analyses indicate its superiority over cannabidiol and similar efficacy to stiripentol for achieving significant seizure reduction.[4] [8][9][10] While stiripentol may offer a higher likelihood of complete seizure freedom, fenfluramine provides a valuable therapeutic option, particularly for patients who have not responded adequately to other treatments. The choice of therapy will ultimately depend on individual patient characteristics, including their current medication regimen and treatment history.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of fenfluramine for the treatment of Dravet syndrome patients PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medrxiv.org [medrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative efficacy and safety of stiripentol, cannabidiol and fenfluramine as first-line add-on therapies for seizures in Dravet syndrome: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy and safety of stiripentol, cannabidiol and fenfluramine as first-line add-on therapies for seizures in Dravet syndrome: A network meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vjneurology.com [vjneurology.com]
- 12. contemporarypediatrics.com [contemporarypediatrics.com]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. cureepilepsy.org [cureepilepsy.org]
- 15. Fenfluramine significantly reduces day-to-day seizure burden by increasing number of seizure-free days and time between seizures in patients with Dravet syndrome: A time-to-event analysis PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]







 To cite this document: BenchChem. [Fenfluramine in Dravet Syndrome: A Comparative Efficacy Analysis Against Other Anti-Seizure Medications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217885#how-does-fenfluramine-s-efficacy-in-dravet-syndrome-compare-to-other-anti-seizure-medications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com